![molecular formula C22H28N2O4S B2403384 N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethansulfonamid CAS No. 922004-32-8](/img/structure/B2403384.png)
N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Aktivität
Tuberkulose (TB) ist nach wie vor ein globales Gesundheitsproblem, wobei jedes Jahr Millionen neuer Infektionen auftreten. Forscher haben nach neuen Verbindungen geforscht, um Mycobacterium tuberculosis, den Erreger von TB, zu bekämpfen. N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethansulfonamid wurde synthetisiert und auf seine antimycobakterielle Aktivität untersucht. Es zeigte Aktivität gegen M. tuberculosis H37Rv-Stamm, allerdings weniger potent als Standardmedikamente wie Streptomycin und Isoniazid .
Thiazolidinon-Derivate
Diese Verbindung gehört zur Klasse der Thiazolidinon-Derivate, die heterocyclische bioaktive Verbindungen sind. Thiazolidinone wurden auf ihre vielfältigen biologischen Aktivitäten untersucht, darunter antibakterielle, antifungale, antivirale, anticancerogene und entzündungshemmende Wirkungen. Forscher untersuchen diese Derivate weiterhin auf potenzielle therapeutische Anwendungen .
Medizinische Chemie
Die strukturellen Merkmale dieser Verbindung machen sie für die Forschung in der medizinischen Chemie interessant. Ihr Benzoxazepin-Gerüst, kombiniert mit der Phenylmethansulfonamid-Einheit, bietet Möglichkeiten für das Design und die Optimierung von Medikamenten. Wissenschaftler untersuchen Modifikationen, um ihre pharmakologischen Eigenschaften, wie Bioverfügbarkeit, Selektivität und Bindungsaffinität, zu verbessern .
Indazol-Bildung
Obwohl es nicht direkt mit dem Namen der Verbindung zusammenhängt, führte eine Studie, die die Reaktion der natürlichen Verbindung Lupulon mit Phenylhydrazin umfasste, zur Bildung eines Indazol-Produkts. Obwohl sich diese spezielle Reaktion nicht auf die Verbindung selbst konzentriert, unterstreicht sie die Vielseitigkeit verwandter chemischer Transformationen .
Synthetische Chemie
Die Synthese von This compound umfasst mehrere Schritte, darunter die Cyclokondensation von N-Arylidenisonicotinohydrazid-Derivaten (Imin-Schiff-Basen) mit Thiomilchsäure. Das Verständnis dieser synthetischen Wege trägt zum breiteren Gebiet der organischen Chemie und der Medikamentenentwicklung bei .
Potenzielle Medikamentenkandidaten
Obwohl seine antimycobakterielle Aktivität vielversprechend ist, sind weitere Untersuchungen erforderlich. Forscher könnten Derivate, Analoga und Formulierungen auf der Basis dieser Verbindung untersuchen, um effektivere TB-Behandlungen zu entwickeln. Seine einzigartige Struktur bietet einen Ausgangspunkt für rationales Drug Design und Optimierung .
Zusammenfassend lässt sich sagen, dass This compound Potenzial in der antimycobakteriellen Forschung, der medizinischen Chemie und den synthetischen Wegen bietet. Seine vielseitigen Eigenschaften machen es zu einem faszinierenden Thema für wissenschaftliche Untersuchungen. Wenn Sie weitere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne fragen! 😊
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)13-24-19-12-18(10-11-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-5-7-9-17/h5-12,16,23H,13-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMRLMVKFIPFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)
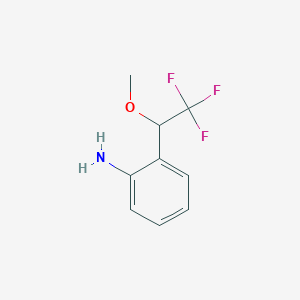
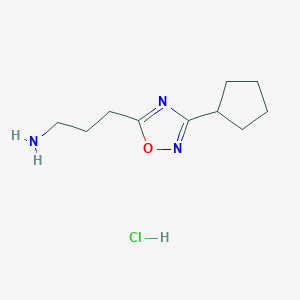

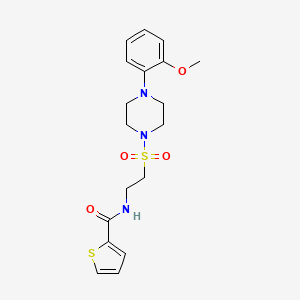
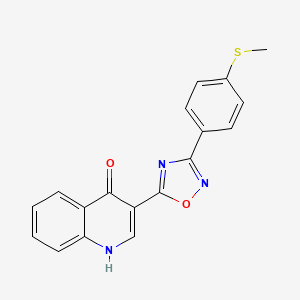
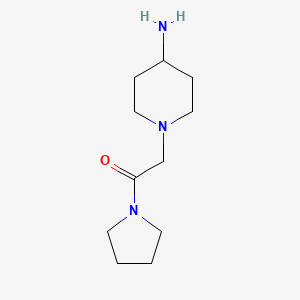
![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)
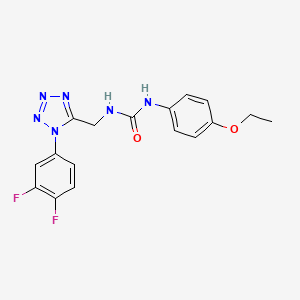

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol](/img/structure/B2403317.png)



